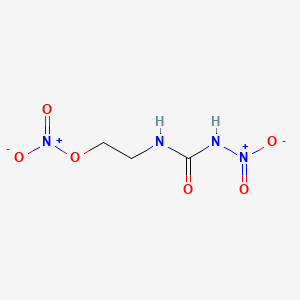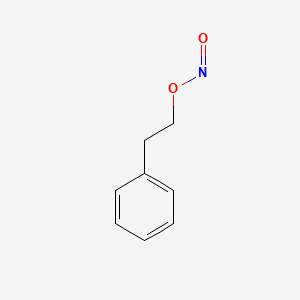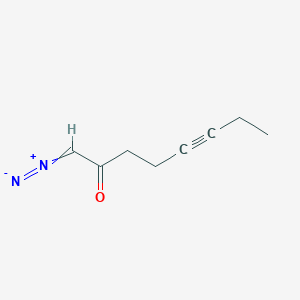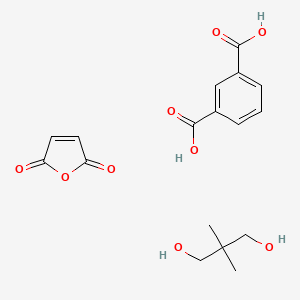
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate is a chemical compound with significant applications in various fields. This compound is a derivative of urea, which is widely known for its use in fertilizers and industrial applications. The addition of the hydroxyethyl and nitro groups to the urea molecule enhances its chemical properties, making it useful in specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate typically involves the reaction of urea with ethylene oxide to form 2-hydroxyethyl urea. This intermediate is then nitrated using nitric acid to introduce the nitro group. The reaction conditions for these steps include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted urea compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialized polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
2-Hydroxyethyl Urea: An intermediate in the synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate, used in cosmetics and personal care products.
Nitro Urea Derivatives: Compounds with similar nitro groups, used in pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to the combination of the hydroxyethyl and nitro groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
35467-00-6 |
|---|---|
Formule moléculaire |
C3H6N4O6 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
2-(nitrocarbamoylamino)ethyl nitrate |
InChI |
InChI=1S/C3H6N4O6/c8-3(5-6(9)10)4-1-2-13-7(11)12/h1-2H2,(H2,4,5,8) |
Clé InChI |
BFGCTTNIBFQFKS-UHFFFAOYSA-N |
SMILES canonique |
C(CO[N+](=O)[O-])NC(=O)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)



![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)






![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
